4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE
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Overview
Description
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that features a piperidine ring, a benzyl group, and a dihydroquinolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the coupling of benzylpiperidine with a quinolinone derivative under specific reaction conditions. The process often requires the use of catalysts and reagents such as palladium on carbon (Pd/C) and hydrogen gas for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4).
Substitution: NaH, LDA, and other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various hydrogenated products .
Scientific Research Applications
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-(4-BENZYLPIPERIDINE-1-CARBONYL)PYRIDINE: Shares a similar piperidine and benzyl structure but differs in the heterocyclic ring.
N-(4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1,2,3-THIADIAZOL-5-YL)-4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE: Contains additional functional groups and a different heterocyclic system.
Uniqueness
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its specific combination of a piperidine ring, benzyl group, and dihydroquinolinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(4-benzylpiperidine-1-carbonyl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-21-15-19(18-8-4-5-9-20(18)23-21)22(26)24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,15,17H,10-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQPEZXDOHRQHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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